2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula and a CAS number of 2121512-28-3. This compound features a phenyl group substituted with chlorine, fluorine, and a methyl group, making it structurally significant in organic chemistry. Its pinacol ester form enhances its stability and solubility, which are crucial for various chemical applications. The compound is typically a solid at room temperature and has a purity of around 97% .
The reactivity of 2-chloro-4-fluoro-6-methylphenylboronic acid pinacol ester is primarily attributed to its boron atom, which can undergo several types of reactions:
These reactions make it valuable in synthetic organic chemistry for constructing complex molecules .
While specific biological activity data for 2-chloro-4-fluoro-6-methylphenylboronic acid pinacol ester may be limited, boronic acids in general have been studied for their potential therapeutic roles:
Further research is needed to elucidate the precise biological effects of this specific compound .
Synthesis of 2-chloro-4-fluoro-6-methylphenylboronic acid pinacol ester typically involves several steps:
2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester finds applications in various fields:
Interaction studies involving 2-chloro-4-fluoro-6-methylphenylboronic acid pinacol ester focus on its reactivity with other chemical species:
Understanding these interactions is crucial for optimizing its use in synthetic methodologies and pharmaceutical applications .
Several compounds share structural similarities with 2-chloro-4-fluoro-6-methylphenylboronic acid pinacol ester. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluoro-6-methylphenylboronic acid | Lacks chlorine substituent; simpler structure | |
4-Chloro-3-fluorophenylboronic acid | Different substitution pattern; lacks methyl group | |
2-Chloro-4-methylphenylboronic acid | No fluorine; simpler electronic properties |
The presence of both chlorine and fluorine on the aromatic ring, along with the methyl group, distinguishes 2-chloro-4-fluoro-6-methylphenylboronic acid pinacol ester from these similar compounds, potentially affecting its reactivity and biological activity .